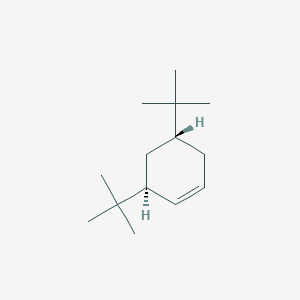![molecular formula C8H13NO3 B14495561 [(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid CAS No. 65606-32-8](/img/structure/B14495561.png)
[(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a dihydropyrrole.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using an appropriate alcohol and an acid catalyst.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be attached through an esterification or amidation reaction, depending on the starting materials used.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of flow microreactors can enhance the reaction efficiency and reduce the production time compared to traditional batch processes .
化学反応の分析
Types of Reactions
[(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The ethoxy group or the acetic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone (O3) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols or amines.
科学的研究の応用
[(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid has various applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a precursor for the synthesis of biologically active molecules, such as pharmaceuticals or agrochemicals.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Thiazoles: Thiazoles are heterocyclic compounds with a five-membered ring containing sulfur and nitrogen atoms.
Imidazoles: Imidazoles are heterocyclic compounds with a five-membered ring containing two nitrogen atoms.
Uniqueness
[(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid is unique due to its specific combination of functional groups and the presence of the pyrrolidine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
65606-32-8 |
|---|---|
分子式 |
C8H13NO3 |
分子量 |
171.19 g/mol |
IUPAC名 |
2-[(2S)-5-ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid |
InChI |
InChI=1S/C8H13NO3/c1-2-12-7-4-3-6(9-7)5-8(10)11/h6H,2-5H2,1H3,(H,10,11)/t6-/m0/s1 |
InChIキー |
QWUCHLOCQBGCFQ-LURJTMIESA-N |
異性体SMILES |
CCOC1=N[C@@H](CC1)CC(=O)O |
正規SMILES |
CCOC1=NC(CC1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


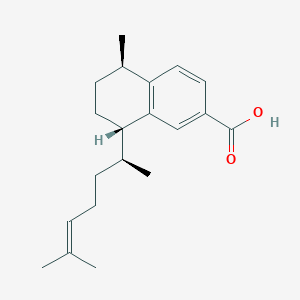

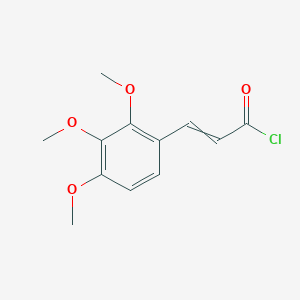
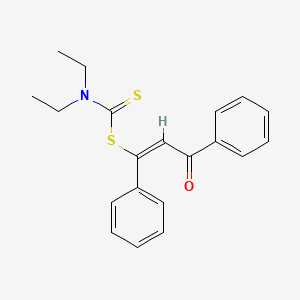
![Silane, trimethyl[(phenylethynyl)thio]-](/img/structure/B14495506.png)

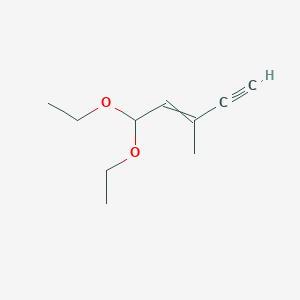
![5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]thiazin-4-one](/img/structure/B14495516.png)

![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine](/img/structure/B14495523.png)
![2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium](/img/structure/B14495524.png)
![3-[Methyl(trimethylsilyl)amino]propanenitrile](/img/structure/B14495527.png)
![3-[(2,2,4,4-Tetramethylpentan-3-yl)sulfanyl]propanal](/img/structure/B14495535.png)
